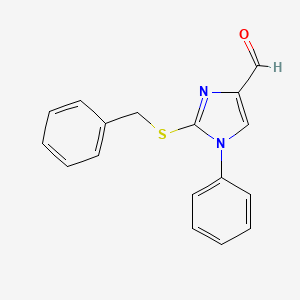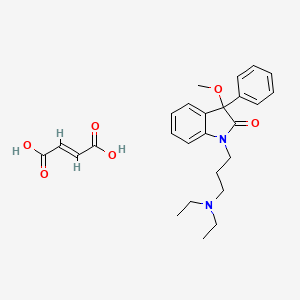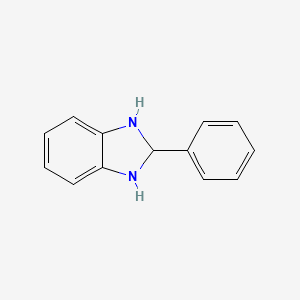![molecular formula C7H12O5 B14651958 Ethyl [(ethoxycarbonyl)oxy]acetate CAS No. 41844-64-8](/img/structure/B14651958.png)
Ethyl [(ethoxycarbonyl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(ethoxycarbonyl)oxy]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound is used in various industrial applications due to its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl [(ethoxycarbonyl)oxy]acetate can be synthesized through the esterification of ethyl glycolate with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow reactor to maintain optimal reaction conditions and maximize yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(ethoxycarbonyl)oxy]acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form ethyl glycolate and ethyl carbonate.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to ethyl glycolate.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products
Hydrolysis: Ethyl glycolate and ethyl carbonate.
Reduction: Ethyl glycolate.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl [(ethoxycarbonyl)oxy]acetate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mécanisme D'action
The mechanism of action of ethyl [(ethoxycarbonyl)oxy]acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of coatings and adhesives.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the manufacture of perfumes and as a solvent.
Uniqueness
Ethyl [(ethoxycarbonyl)oxy]acetate is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
41844-64-8 |
|---|---|
Formule moléculaire |
C7H12O5 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
ethyl 2-ethoxycarbonyloxyacetate |
InChI |
InChI=1S/C7H12O5/c1-3-10-6(8)5-12-7(9)11-4-2/h3-5H2,1-2H3 |
Clé InChI |
AIBSSDFCJQYBCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


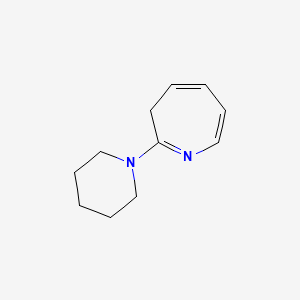
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
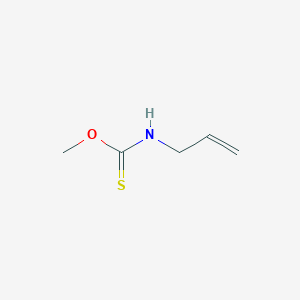
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
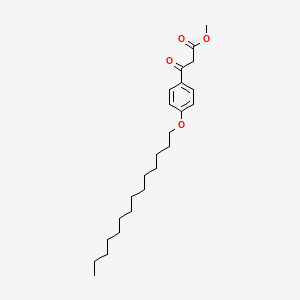
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)

